Phthalocyanine

Catalog No.
S539588
CAS No.
574-93-6
M.F
C32H18N8
M. Wt
514.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phthalocyanine

CAS Number

574-93-6

Product Name

Phthalocyanine

IUPAC Name

2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene

Molecular Formula

C32H18N8

Molecular Weight

514.5 g/mol

InChI

InChI=1S/C32H18N8/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25/h1-16H,(H2,33,34,35,36,37,38,39,40)

InChI Key

IEQIEDJGQAUEQZ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C(N4)N=C6C7=CC=CC=C7C(=N6)N=C8C9=CC=CC=C9C(=N8)N=C2N3

Solubility

Soluble in DMSO

Synonyms

Phthalocyanine

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C(N4)N=C6C7=CC=CC=C7C(=N6)N=C8C9=CC=CC=C9C(=N8)N=C2N3

Isomeric SMILES

C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C(N4)N=C6C7=CC=CC=C7C(=N6)N=C8C9=CC=CC=C9C(=N8)N=C2N3

Description

The exact mass of the compound Phthalocyanine is 514.1654 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Cosmetics -> Cosmetic colorant. However, this does not mean our product can be used or applied in the same or a similar way.

Dyes and Pigments

Phthalocyanines are the second most important class of colorants globally, with copper phthalocyanine being the single largest-volume colorant sold []. Their intense color, exceptional chemical and thermal stability, and ease of synthesis make them ideal for various applications. Pcs find use in:

  • Textile and Paper Dyes

    Light blue/cyan dyes for textiles and paper benefit from the colorfastness and vibrancy of phthalocyanines [].

  • Paints and Printing Inks

    Automotive paints and printing inks utilize phthalocyanines for their intense blue and green colors [].

  • Inkjet Printing

    Copper phthalocyanine derivatives are significant components of cyan dyes used in inkjet printers [].

Photocatalysis

Phthalocyanines exhibit light-sensitive properties, making them valuable for photocatalysis, a process where light triggers chemical reactions. Researchers are particularly interested in:

  • Visible Light-Activated Catalysis

    Pcs offer the advantage of being activated by visible light, a more abundant and energy-efficient source compared to UV light [].

  • Photodynamic Therapy

    The potential application of phthalocyanines in photodynamic therapy for cancer treatment is being explored. Here, Pcs act as photosensitizers, generating reactive oxygen species upon light exposure to damage cancer cells [].

  • Organic Photovoltaics

    Research is underway to develop organic solar cells incorporating phthalocyanines. Their ability to absorb a broad spectrum of light makes them suitable for capturing solar energy and converting it into electricity [].

Organic Electronics and Optoelectronics

The unique electronic properties of phthalocyanines make them promising candidates for various organic electronics and optoelectronic applications. These include:

  • Organic Light-Emitting Diodes (OLEDs)

    Phthalocyanines are being investigated for their potential use in OLEDs due to their ability to conduct electricity and emit light [].

  • Field-Effect Transistors (FETs)

    Research is exploring the use of phthalocyanines in organic FETs, which are transistors made from organic materials [].

  • Sensors

    The light-sensitive and conductive properties of Pcs make them suitable for developing various types of sensors [].

Phthalocyanine is a large, aromatic, macrocyclic organic compound with the chemical formula C32H18N8C_{32}H_{18}N_{8}, often represented as H2PcH_{2}Pc for its free base form. Structurally, it consists of four isoindole units interconnected by nitrogen atoms, forming a planar, symmetrical ring system that is rich in delocalized π-electrons. This configuration contributes to its vibrant blue-green color and makes it a significant compound in various applications, particularly in dyes and pigments, as well as in electronic materials due to its unique electronic properties .

Phthalocyanine and its metal complexes exhibit remarkable stability and low solubility in common solvents, although they dissolve readily in strong acids. The compound's ability to absorb light in the visible spectrum (especially between 600 and 700 nm) is a defining characteristic, leading to its use in applications such as photodynamic therapy and organic solar cells .

The mechanism of action of phthalocyanine depends on the specific application. In catalysis, phthalocyanines can activate small molecules through their macrocyclic structure and electron-rich properties []. In organic electronics, the delocalized electrons in phthalocyanine allow for charge transport, making them suitable for solar cells and other devices [].

, particularly involving redox processes. Studies have shown that phthalocyanine complexes can participate in thermal and photoinduced electron transfer reactions. For instance, the electron transfer kinetics of zinc(II) and copper(II) phthalocyanine complexes have been analyzed using spectrophotometric techniques, demonstrating significant electron self-exchange rate constants . These reactions are essential for applications in electrocatalysis, where phthalocyanines are used as catalysts for the oxygen reduction reaction and carbon dioxide reduction reaction .

Phthalocyanines have garnered interest due to their potential biological activities. They exhibit photodynamic properties that can be harnessed for therapeutic applications, particularly in cancer treatment through photodynamic therapy. The ability of phthalocyanines to generate reactive oxygen species upon light activation makes them effective agents for targeting cancer cells while minimizing damage to surrounding healthy tissues . Additionally, their low toxicity profile suggests they may be safe for use in various biomedical applications .

The synthesis of phthalocyanine typically involves cyclotetramerization of phthalic acid derivatives such as phthalonitrile or phthalic anhydride. A common method includes heating phthalic anhydride with urea under specific conditions to yield the desired compound. The production process can also include the introduction of metal ions to form metal phthalocyanines, which are often synthesized for their enhanced properties compared to the free base form . Recent advancements focus on environmentally friendly synthesis methods that reduce waste and improve yield .

PhthalocyanineIsoindole-based macrocycleStrong colorants, photodynamic activityDyes, electronics, catalysisPorphyrinsPyrrole-based macrocycleBiologically significant (e.g., hemoglobin)Biological systemsPorphyrazinesModified porphyrinsEnhanced stability and solubilitySimilar to porphyrinsNaphthalocyaninesLarger macrocyclic compoundGreater π-electron delocalizationElectronics, sensors

Phthalocyanine's unique structure allows for extensive functionalization, enabling tailored properties for specific applications. Its stability and electronic characteristics distinguish it from related compounds while maintaining a commonality that facilitates comparative studies across these macrocyclic structures .

Research into the interactions of phthalocyanines with various substrates has revealed significant insights into their reactivity and potential applications. For example, studies have shown that phthalocyanines can form complexes with metals and other substrates, affecting their electronic properties and catalytic efficiency . Such interactions are critical for optimizing their performance in electrocatalytic processes.

Phthalocyanine is structurally related to several other macrocyclic compounds, notably:

  • Porphyrins: These compounds are similar in structure but typically contain four pyrrole units instead of isoindole units. Porphyrins are known for their role in biological systems (e.g., hemoglobin).
  • Porphyrazines: These compounds share a similar framework but differ in substituents and metal coordination.
  • Naphthalocyanines: Larger analogs of phthalocyanines that offer enhanced properties due to their increased size.

Comparison Table

CompoundStructure TypeKey Features

Purity

>90% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Other Solid
Metal-free phthalocyanine: Blue-green color; [Hawley] Black, dark blue, or purple odorless crystalline solid; [MSDSonline]

XLogP3

6.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

514.16544261 g/mol

Monoisotopic Mass

514.16544261 g/mol

Heavy Atom Count

40

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

V5PUF4VLGY

Related CAS

27290-25-1

Wikipedia

Phthalocyanine

Use Classification

Cosmetics -> Cosmetic colorant

General Manufacturing Information

Paint and Coating Manufacturing
Printing Ink Manufacturing
29H,31H-Phthalocyanine: ACTIVE
PHTHALOCYANINE IS USED TO STAIN SINGLE NERVE FIBERS FROM SOVIET CRABS.

Analytic Laboratory Methods

ORG PIGMENT ANALYSIS BY X-RAY POWDER DIFFRACTION DATA OBTAINED BY DEBYE-SCHERRER POWDER PHOTOGRAPHY ON SOME PIGMENTS WERE COLLECTED. THE D-SPACINGS OF THE 3 MOST INTENSE DIFFRACTION LINES OF 63 PIGMENTS ARE TABULATED TO ALLOW IDENTIFICATION BY THE HANAWALT SEARCH-AND-MATCH TECHNIQUE.

Dates

Modify: 2023-08-15
1: Iqbal Z, Chen J, Chen Z, Huang M. Phthalocyanine-Biomolecule Conjugated Photosensitizers for Targeted Photodynamic Therapy and Imaging. Curr Drug Metab. 2015;16(9):816-32. Review. PubMed PMID: 26593738.
2: Acherar S, Colombeau L, Frochot C, Vanderesse R. Synthesis of Porphyrin, Chlorin and Phthalocyanine Derivatives by Azide-Alkyne Click Chemistry. Curr Med Chem. 2015;22(28):3217-54. Review. PubMed PMID: 26179994.
3: Kuzyniak W, Ermilov EA, Atilla D, Gürek AG, Nitzsche B, Derkow K, Hoffmann B, Steinemann G, Ahsen V, Höpfner M. Tetra-triethyleneoxysulfonyl substituted zinc phthalocyanine for photodynamic cancer therapy. Photodiagnosis Photodyn Ther. 2016 Mar;13:148-57. doi: 10.1016/j.pdpdt.2015.07.001. Review. PubMed PMID: 26162500.
4: Mfouo-Tynga I, Abrahamse H. Cell death pathways and phthalocyanine as an efficient agent for photodynamic cancer therapy. Int J Mol Sci. 2015 May 6;16(5):10228-41. doi: 10.3390/ijms160510228. Review. PubMed PMID: 25955645; PubMed Central PMCID: PMC4463643.
5: Sorokin AB. Phthalocyanine metal complexes in catalysis. Chem Rev. 2013 Oct 9;113(10):8152-91. doi: 10.1021/cr4000072. Review. PubMed PMID: 23782107.
6: Jiang Z, Shao J, Yang T, Wang J, Jia L. Pharmaceutical development, composition and quantitative analysis of phthalocyanine as the photosensitizer for cancer photodynamic therapy. J Pharm Biomed Anal. 2014 Jan;87:98-104. doi: 10.1016/j.jpba.2013.05.014. Review. PubMed PMID: 23746989.
7: Yaku H, Murashima T, Miyoshi D, Sugimoto N. Specific binding of anionic porphyrin and phthalocyanine to the G-quadruplex with a variety of in vitro and in vivo applications. Molecules. 2012 Sep 5;17(9):10586-613. doi: 10.3390/molecules170910586. Review. PubMed PMID: 22951397.
8: Jia X, Jia L. Nanoparticles improve biological functions of phthalocyanine photosensitizers used for photodynamic therapy. Curr Drug Metab. 2012 Oct;13(8):1119-22. Review. PubMed PMID: 22380016.
9: Liao PN, Pillai S, Kloz M, Gust D, Moore AL, Moore TA, Kennis JT, van Grondelle R, Walla PJ. On the role of excitonic interactions in carotenoid-phthalocyanine dyads and implications for photosynthetic regulation. Photosynth Res. 2012 Mar;111(1-2):237-43. doi: 10.1007/s11120-011-9690-9. Review. PubMed PMID: 21948493.
10: Lam M, Hsia AH, Liu Y, Guo M, Swick AR, Berlin JC, McCormick TS, Kenney ME, Oleinick NL, Cooper KD, Baron ED. Successful cutaneous delivery of the photosensitizer silicon phthalocyanine 4 for photodynamic therapy. Clin Exp Dermatol. 2011 Aug;36(6):645-51. doi: 10.1111/j.1365-2230.2010.03989.x. Review. PubMed PMID: 21623875; PubMed Central PMCID: PMC3140567.
11: Bottari G, de la Torre G, Guldi DM, Torres T. Covalent and noncovalent phthalocyanine-carbon nanostructure systems: synthesis, photoinduced electron transfer, and application to molecular photovoltaics. Chem Rev. 2010 Nov 10;110(11):6768-816. doi: 10.1021/cr900254z. Review. PubMed PMID: 20364812.
12: Fukuda T, Kobayashi N. Hydrogenated tetraazaporphyrins--old but new core-modified phthalocyanine analogues. Dalton Trans. 2008 Sep 21;(35):4685-704. doi: 10.1039/b804181d. Review. PubMed PMID: 18728874.
13: Miller JD, Baron ED, Scull H, Hsia A, Berlin JC, McCormick T, Colussi V, Kenney ME, Cooper KD, Oleinick NL. Photodynamic therapy with the phthalocyanine photosensitizer Pc 4: the case experience with preclinical mechanistic and early clinical-translational studies. Toxicol Appl Pharmacol. 2007 Nov 1;224(3):290-9. Review. PubMed PMID: 17397888; PubMed Central PMCID: PMC2128784.
14: Gorman SA, Brown SB, Griffiths J. An overview of synthetic approaches to porphyrin, phthalocyanine, and phenothiazine photosensitizers for photodynamic therapy. J Environ Pathol Toxicol Oncol. 2006;25(1-2):79-108. Review. PubMed PMID: 16566711.
15: Valli L. Phthalocyanine-based Langmuir-Blodgett films as chemical sensors. Adv Colloid Interface Sci. 2005 Nov 30;116(1-3):13-44. Review. PubMed PMID: 16112639.
16: Huang J, Peng Y, Chen N. [Some spectrum methods on the structures of metal phthalocyanine]. Guang Pu Xue Yu Guang Pu Fen Xi. 2001 Feb;21(1):1-6. Review. Chinese. PubMed PMID: 12953564.
17: Ochsner M. Light scattering of human skin: a comparison between zinc (II)-phthalocyanine and photofrin II. J Photochem Photobiol B. 1996 Jan;32(1-2):3-9. Review. PubMed PMID: 8725049.
18: Hayatsu H. Cellulose bearing covalently linked copper phthalocyanine trisulphonate as an adsorbent selective for polycyclic compounds and its use in studies of environmental mutagens and carcinogens. J Chromatogr. 1992 Apr 24;597(1-2):37-56. Review. Erratum in: J Chromatogr 1992 Jun 19;603(1-2):304. PubMed PMID: 1381369.

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